Product packaging for 2,5-dichlorothiophene-3-sulfonyl fluoride(Cat. No.:CAS No. 108158-08-3)

2,5-dichlorothiophene-3-sulfonyl fluoride

Cat. No.: B6614623
CAS No.: 108158-08-3
M. Wt: 235.1 g/mol
InChI Key: ABNWXJBSROUHKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,5-Dichlorothiophene-3-sulfonyl fluoride is a specialty reagent designed for use in chemical biology and drug discovery research. While specific published research on this exact molecule is limited, it belongs to the highly valuable class of sulfonyl fluorides, which are central to the powerful click chemistry philosophy known as Sulfur-Fluoride Exchange (SuFEx) . SuFEx reactions are renowned for their reliability and high efficiency, making them ideal for probing biological systems and assembling complex molecules . The inherent reactivity of the sulfonyl fluoride (S-F) group strikes a critical balance between stability under physiological conditions and a selective reactivity that can be switched on in specific microenvironments, allowing for the targeted engagement of proteins and enzymes . This makes such compounds privileged chemical warheads in the development of covalent enzyme inhibitors and activity-based probes . The thiophene core, substituted with chlorine atoms, provides a unique and sterically defined heterocyclic scaffold that can impart specific electronic and spatial properties to the final molecule, potentially influencing target binding and metabolic stability. As a multifunctional hub, this compound is poised for diversification; the sulfonyl fluoride group can be clicked with various amines and phenols via SuFEx to create sulfonamides and sulfonate esters, while the chlorinated thiophene ring may be further modified via cross-coupling reactions . This reagent is presented for research applications in developing new chemical probes or pharmaceutical leads. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4HCl2FO2S2 B6614623 2,5-dichlorothiophene-3-sulfonyl fluoride CAS No. 108158-08-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dichlorothiophene-3-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl2FO2S2/c5-3-1-2(4(6)10-3)11(7,8)9/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNWXJBSROUHKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1S(=O)(=O)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl2FO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,5 Dichlorothiophene 3 Sulfonyl Fluoride and Analogues

Precursor-Based Synthesis Strategies

Precursor-based strategies are a common approach, leveraging readily available starting materials that already contain the thiophene (B33073) ring and a sulfur-based functional group at the 3-position.

The most direct synthesis of 2,5-dichlorothiophene-3-sulfonyl fluoride (B91410) involves the halide exchange reaction of its corresponding sulfonyl chloride precursor, 2,5-dichlorothiophene-3-sulfonyl chloride. sigmaaldrich.comscbt.com This method is a widely used technique for preparing sulfonyl fluorides due to the relative accessibility of sulfonyl chlorides. semanticscholar.org The conversion relies on nucleophilic substitution, where a fluoride anion displaces the chloride on the sulfonyl group.

Various fluorinating agents can be employed for this transformation. A common and effective method involves the use of potassium fluoride (KF), often in the presence of a phase-transfer catalyst like 18-crown-6 (B118740) to enhance the solubility and reactivity of the fluoride salt in an organic solvent such as acetonitrile (B52724). mdpi.com Another established reagent is potassium bifluoride (KHF₂). mdpi.com A simple and mild procedure using a biphasic mixture of potassium fluoride in water and acetone (B3395972) has also been demonstrated to be highly effective for converting a range of sulfonyl chlorides to their corresponding fluorides in high yields. nih.gov

The general reaction is as follows: C₄HCl₂O₂S(Cl) + F⁻ → C₄HCl₂O₂S(F) + Cl⁻

This reaction benefits from the high stability of the resulting S-F bond compared to the S-Cl bond. mdpi.com

A powerful and versatile strategy for synthesizing aryl sulfonyl fluorides, including analogues of 2,5-dichlorothiophene-3-sulfonyl fluoride, begins with aryl halides. mdpi.com This approach typically involves a one-pot, two-step process where an aryl halide (bromide or iodide) is first converted into an intermediate aryl sulfinate, which is then fluorinated in situ. nih.govresearchgate.netrsc.org

For a thiophene-based target, a suitable starting material would be a halo-substituted 2,5-dichlorothiophene (B70043), such as 3-bromo-2,5-dichlorothiophene. The process involves a palladium-catalyzed cross-coupling reaction between the aryl halide and a sulfur dioxide surrogate, most commonly 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO). mdpi.com This forms a palladium-sulfinate complex which, upon reductive elimination, yields the aryl sulfinate salt. The subsequent addition of an electrophilic fluorinating agent, such as N-Fluorobenzenesulfonimide (NFSI), to the reaction mixture converts the sulfinate intermediate into the final aryl sulfonyl fluoride. semanticscholar.orgnih.govresearchgate.net

This method offers a significant advantage as it avoids the often-challenging preparation of the corresponding sulfonyl chlorides and demonstrates broad functional group tolerance, making it suitable for complex molecules. nih.govrsc.org A unified strategy has also been developed where various aryl halides are converted to N-(arylsulfenyl)phthalimides, which are then subjected to oxidative fluorination to yield the desired aryl sulfonyl fluorides. nih.govd-nb.inforesearchgate.net

Direct Sulfonylation and Subsequent Fluorination Approaches

The core principle of many modern synthetic routes is the direct installation of a sulfonyl group onto an aromatic ring, followed by a fluorination step. The palladium-catalyzed conversion of aryl halides described previously is a prime example of this approach. mdpi.comnih.gov This strategy allows for the C-S bond to be formed catalytically, followed by the S-F bond formation in the same pot.

Another variation of this concept starts with sulfonic acids or their salts. rsc.org In this method, the sulfonic acid group, which can be introduced onto the thiophene ring through various sulfonation reactions, is converted directly to a sulfonyl fluoride. Two complementary methods have been reported: one uses thionyl fluoride to convert sulfonic acid sodium salts to sulfonyl fluorides, while another employs a deoxyfluorination reagent like Xtalfluor-E® to achieve the same transformation for both sulfonic acids and their salts. rsc.org

Visible-light-mediated processes have also emerged for the direct sulfonylation of activated aromatic systems like anilines using sulfinate salts, though application to less activated systems like dichlorothiophene would require specific adaptation. rsc.org Similarly, aryl thianthrenium salts, which can be prepared from arenes, can undergo fluorosulfonylation to give aryl sulfonyl fluorides. rsc.orgtandfonline.com

Advanced Fluorination Techniques for Sulfonyl Fluoride Formation

Recent advancements in synthetic chemistry have provided more sophisticated methods for forming the crucial S-F bond in sulfonyl fluorides, with a strong emphasis on catalytic processes.

Metal-catalyzed reactions offer efficient and selective pathways to sulfonyl fluorides. These methods often proceed under mild conditions and exhibit high functional group tolerance.

Palladium catalysis is at the forefront of modern aryl sulfonyl fluoride synthesis from aryl halides. mdpi.com This approach, pioneered by Willis, Bagley, and others, constitutes the first general method for the sulfonylation of aryl bromides and their subsequent conversion to sulfonyl fluorides. mdpi.comnih.govresearchgate.netrsc.org

The choice of ligand for the palladium catalyst is crucial for the reaction's success. Di-tert-butyl(4-dimethylaminophenyl)phosphine (AmPhos) has been identified as a particularly effective ligand when used in the form of the [PdCl₂(AmPhos)₂] complex. mdpi.comnih.gov The reaction conditions are generally mild, typically conducted at temperatures around 75 °C in a solvent like isopropanol. researchgate.net

The scope of this palladium-catalyzed reaction is broad, accommodating a wide variety of functional groups on the aryl halide, making it a powerful tool for late-stage functionalization of complex molecules, including pharmaceuticals and peptides. nih.govrsc.org

Table 1: Representative Examples of Palladium-Catalyzed Synthesis of Aryl Sulfonyl Fluorides from Aryl Bromides Data sourced from studies by Willis, Bagley, et al. nih.govresearchgate.net

EntryAryl BromideCatalyst (5 mol%)SO₂ SourceFluorine SourceYield (%)
14-Bromobiphenyl[PdCl₂(AmPhos)₂]DABSONFSI84
24-Bromoanisole[PdCl₂(AmPhos)₂]DABSONFSI81
3Methyl 4-bromobenzoate[PdCl₂(AmPhos)₂]DABSONFSI83
44-Bromobenzonitrile[PdCl₂(AmPhos)₂]DABSONFSI75
53-Bromopyridine[PdCl₂(AmPhos)₂]DABSONFSI65
6N-Boc-4-bromophenylalanine methyl ester[PdCl₂(AmPhos)₂]DABSONFSI61

Metal-Catalyzed Fluorination Processes

Copper-Catalyzed Fluorosulfonylation

A general and practical method for the synthesis of arenesulfonyl fluorides is the copper-catalyzed fluorosulfonylation of arenediazonium salts. This approach utilizes an aryl diazonium salt as the starting material, the 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) adduct (DABSO) as a convenient source of sulfur dioxide, and potassium bifluoride (KHF₂) as the fluoride source. The reaction proceeds smoothly at room temperature without the need for an external oxidant.

The electronic properties of the starting arenediazonium salt can influence the reaction mechanism. This method demonstrates broad applicability, and while a specific example for 2,5-dichlorothiophene-3-diazonium salt is not detailed, the protocol is effective for various heteroaryl diazonium salts, suggesting its potential applicability for the synthesis of this compound. The reaction is typically catalyzed by copper(II) chloride with a ligand such as 6,6′-dimethyl-2,2′-dipyridyl in an organic solvent like acetonitrile.

Table 1: Typical Conditions for Copper-Catalyzed Fluorosulfonylation

Parameter Condition
Aryl Source Arenediazonium Salt
SO₂ Source DABSO
Fluoride Source KHF₂
Catalyst CuCl₂
Ligand 6,6′-dimethyl-2,2′-dipyridyl
Solvent Acetonitrile (MeCN)
Temperature Room Temperature
Silver-Mediated Fluorination Reactions

Silver salts are employed in various fluorination reactions, acting either as the fluoride source or as a mediator. In the context of sulfonyl fluoride synthesis, silver salts have been shown to facilitate the conversion of sulfonate salts to sulfonyl fluorides in a one-pot process. nih.gov For instance, silver sulfonate salts can be converted to the corresponding sulfonyl fluorides, indicating that silver can be a viable cation in these transformations. nih.gov

While the direct halogen exchange from a sulfonyl chloride to a sulfonyl fluoride most commonly uses alkali metal fluorides like KF or KHF₂, silver(I) fluoride (AgF) represents an alternative fluorinating agent. The high affinity of silver for chloride can drive the halogen exchange reaction. Although less common than potassium fluoride-based methods, a silver-mediated pathway could theoretically be applied to convert 2,5-dichlorothiophene-3-sulfonyl chloride to its corresponding fluoride. In other contexts, silver(I) oxide (Ag₂O) has been used as an activator for aryl silanes in palladium-catalyzed biaryl formation, where a silicophilic additive like fluoride generates a key nucleophilic intermediate.

Organobismuth(III)-Catalyzed Protocols

A novel and efficient method for preparing (hetero)aryl sulfonyl fluorides involves catalysis by organobismuth(III) complexes. nih.govacs.org This protocol utilizes (hetero)aryl boronic acids as the starting material, a source of sulfur dioxide, and an electrophilic fluorinating agent like Selectfluor. organic-chemistry.org A key feature of this redox-neutral catalytic cycle is that the bismuth center maintains its +3 oxidation state throughout the process. nih.gov

The proposed mechanism involves several canonical organometallic steps:

Transmetalation: The aryl group from the boronic acid is transferred to the Bi(III) catalyst. acs.org

SO₂ Insertion: Sulfur dioxide inserts into the newly formed Bi-C bond to yield a bismuth sulfinate intermediate. nih.gov

Oxidative Fluorination: The bismuth sulfinate is then oxidized by the fluorinating agent to release the final aryl sulfonyl fluoride product and regenerate the catalyst.

This methodology exhibits excellent functional group tolerance and is particularly effective for challenging heteroaryl boronic acids, including indole (B1671886) and quinoline (B57606) derivatives, with yields ranging from moderate to excellent. acs.org This makes it a highly promising route for the synthesis of this compound from 2,5-dichlorothiophene-3-boronic acid. nih.govacs.org

Table 2: Examples of Organobismuth(III)-Catalyzed Synthesis of Heteroaryl Sulfonyl Fluorides

Starting Boronic Acid Product Yield (%)
1H-Indole-5-boronic acid 1H-Indole-5-sulfonyl fluoride 45
Quinoline-5-boronic acid Quinoline-5-sulfonyl fluoride 65
Isoxazole-4-boronic acid Isoxazole-4-sulfonyl fluoride 55

Data sourced from studies on Bi(III)-catalyzed synthesis of heteroaryl sulfonyl fluorides. acs.org

Photoredox Catalysis in Fluorosulfonylation

Photoredox catalysis has emerged as a powerful and mild strategy for the synthesis of sulfonyl fluorides. These methods typically involve the light-induced generation of a fluorosulfonyl radical (FSO₂•) from a suitable precursor. This highly reactive radical can then engage with a variety of organic substrates.

One common approach involves the radical fluorosulfonylation of olefins. researchgate.net In this process, a photocatalyst, upon irradiation with visible light, excites a precursor, leading to the formation of the FSO₂• radical. This radical adds across the double bond of an alkene, and subsequent reaction steps yield the sulfonyl fluoride product. Recently, bench-stable, solid, redox-active reagents, such as 1-fluorosulfonyl 2-aryl benzoimidazolium triflate (FABI) salts, have been developed as effective FSO₂ radical precursors, avoiding the use of hazardous gases like FSO₂Cl. researchgate.net Other variations include the photoredox-catalyzed preparation of alkyl sulfonyl fluorides from readily available alkyl bromides and alcohols. This strategy is particularly useful for synthesizing aliphatic and vinyl sulfonyl fluorides and could potentially be adapted for functionalized thiophene substrates.

Electrochemical Synthesis Routes for Sulfonyl Fluorides

Electrochemical methods offer a mild, environmentally benign alternative for synthesizing sulfonyl fluorides, avoiding the need for chemical oxidants or catalysts. A prominent electrochemical approach is the oxidative coupling of thiols or disulfides with a fluoride source. acs.orgresearchgate.net

In a typical setup, a thiol, such as a heteroaryl thiol, is subjected to anodic oxidation in the presence of potassium fluoride (KF), an inexpensive and safe fluoride source. acs.orgresearchgate.net The reaction is often carried out in a biphasic solvent system (e.g., CH₃CN/HCl) using simple graphite (B72142) and stainless steel electrodes. acs.org This method has a broad substrate scope, including various aryl and heteroaryl thiols, making it a viable pathway for converting 2,5-dichloro-3-mercaptothiophene into this compound. acs.orgresearchgate.net Yields for this process are generally good, ranging from 19% to 96% for different substrates. semanticscholar.org Furthermore, the implementation of continuous-flow reactors has been shown to dramatically accelerate this transformation, reducing reaction times from hours to minutes. tue.nl

Other electrochemical strategies include the conversion of sulfonyl hydrazides researchgate.net and organic sulfinates researchgate.net into their corresponding sulfonyl fluorides.

Table 3: General Conditions for Electrochemical Synthesis from Thiols

Parameter Condition
Substrate Thiol or Disulfide
Fluoride Source Potassium Fluoride (KF)
Electrodes Graphite (Anode) / Stainless Steel (Cathode)
Solvent System CH₃CN / aq. HCl
Mode Galvanostatic (Constant Current) or Potentiostatic (Constant Potential)

Sulfonamide-to-Sulfonyl Fluoride Conversion Strategies

A direct and practical method exists for the conversion of sulfonamides into sulfonyl fluorides under mild conditions. researchgate.net This one-pot protocol is particularly valuable for late-stage functionalization of complex molecules due to its high chemoselectivity. researchgate.net

The reaction proceeds by activating the sulfonamide with a pyrylium (B1242799) salt, such as 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (Pyry-BF₄), in the presence of magnesium chloride (MgCl₂). This in situ generates a sulfonyl chloride intermediate. Subsequent reaction with potassium fluoride (KF), also present in the reaction mixture, effects a halogen exchange to yield the final sulfonyl fluoride. The reaction is typically performed in acetonitrile at moderate temperatures (e.g., 60 °C). This strategy would be applicable for the synthesis of this compound starting from the corresponding 2,5-dichlorothiophene-3-sulfonamide.

One-Pot Multi-Component Approaches to Sulfonyl Fluorides

One-pot multi-component reactions provide an efficient and atom-economical route to sulfonyl fluorides from simple, readily available starting materials like sulfonic acids or their salts. nih.govrsc.org A notable transition-metal-free approach involves a two-step cascade process in a single reaction vessel. nih.gov

In the first step, the sulfonic acid or sulfonate salt is converted into its corresponding sulfonyl chloride. This is achieved using a chlorinating agent such as cyanuric chloride, often with a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) for sulfonates or tetramethylammonium (B1211777) chloride (TMAC) for sulfonic acids. nih.govrsc.org After the chlorination is complete, a fluoride source, typically potassium bifluoride (KHF₂), is added directly to the mixture. nih.gov The subsequent chlorine-fluorine exchange furnishes the desired sulfonyl fluoride. This method avoids the isolation of the often-reactive sulfonyl chloride intermediate and utilizes inexpensive, easy-to-handle reagents, making it a highly practical synthetic route. nih.gov The protocol has been successfully applied to a range of aryl and alkyl sulfonates, with moderate to good yields. nih.govsemanticscholar.org

Synthetic Diversification Strategies for Thiophene Sulfonyl Fluorides

The robust nature of the sulfonyl fluoride group and the reactivity of the halogenated thiophene core make molecules like this compound valuable platforms for synthetic diversification. Two principal strategies are employed to generate diverse molecular libraries from thiophene sulfonyl fluorides: reactions involving the sulfonyl fluoride moiety itself, primarily through Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, and transition-metal-catalyzed cross-coupling reactions that modify the thiophene ring or displace the sulfonyl fluoride group. These approaches allow for the late-stage functionalization of the thiophene scaffold, enabling the creation of a wide array of derivatives.

A significant advantage of the sulfonyl fluoride group is its unique balance of stability and reactivity. wikipedia.org Compared to the more reactive sulfonyl chlorides, sulfonyl fluorides are remarkably stable, showing resistance to hydrolysis and reduction. wikipedia.org This stability allows for reactions to be performed on other parts of the molecule, such as the chloro-substituents on the thiophene ring, without disturbing the -SO2F group. However, under specific activating conditions, the sulfonyl fluoride becomes an excellent electrophile for "click" type reactions with various nucleophiles. wikipedia.org

Diversification via Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry

The most prominent strategy for diversifying sulfonyl fluorides is through Sulfur(VI) Fluoride Exchange (SuFEx), a next-generation click chemistry reaction. libretexts.org This reaction involves the exchange of the fluoride on the sulfur atom with a nucleophile, creating stable sulfonamide or sulfonate ester linkages. wikipedia.orgwikipedia.org The process is highly reliable and often proceeds under mild, metal-free conditions, making it exceptionally valuable for creating libraries of compounds for various applications, including drug discovery and materials science. wikipedia.orgrsc.org

The general transformation involves reacting the thiophene sulfonyl fluoride with a primary or secondary amine to yield the corresponding sulfonamide, or with a phenol (B47542) to yield a sulfonate ester. These reactions are typically promoted by organic bases or silylating agents. This approach leverages the -SO2F group as a stable "connective hub" that can be reliably linked to a diverse range of molecular fragments. libretexts.org

EntryNucleophileBase/CatalystProduct Type
1Primary/Secondary Amine (R¹R²NH)Organic Base (e.g., DBU, Et₃N)Thiophene Sulfonamide
2Phenol (ArOH)Organic Base or silyl-protected phenolThiophene Sulfonate Ester
3Aliphatic Alcohol (ROH)Strong BaseThiophene Sulfonate Ester

Diversification via Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions offer powerful and versatile methods for diversifying halogenated thiophene sulfonyl fluorides. These strategies can be broadly categorized into two types: functionalization of the thiophene ring by substitution of its halogen atoms, and desulfonative coupling where the entire sulfonyl fluoride group is replaced.

Functionalization of the Thiophene Ring

The chlorine atoms on the this compound scaffold serve as handles for various palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of new carbon-carbon and carbon-heteroatom bonds at specific positions on the thiophene ring. While the sulfonyl fluoride group is generally stable under these conditions, the reactivity of the different halogen atoms can be exploited for selective functionalization. For instance, in polyhalogenated thiophenes, bromo- or iodo-substituents are typically more reactive than chloro-substituents in Suzuki, Stille, and Sonogashira couplings, allowing for regioselective diversification.

A study on the closely related 3,4-dibromo-2,5-dichlorothiophene (B1310887) demonstrated efficient Suzuki cross-coupling with various arylboronic acids. mdpi.com The reactions proceeded by selectively substituting the more reactive bromine atoms, leaving the chlorine atoms untouched, to produce 3,4-biaryl-2,5-dichlorothiophene derivatives in good yields. mdpi.com This highlights the feasibility of selectively functionalizing the thiophene core while preserving other halide and the sulfonyl fluoride moieties. Analogous transformations like the Stille, Sonogashira, and Buchwald-Hartwig amination reactions are also established methods for functionalizing aryl halides and represent viable pathways for diversifying chlorothiophene sulfonyl fluorides. wikipedia.orgwikipedia.orgorganic-chemistry.org

EntryArylboronic AcidCatalystBaseProductYield (%)Ref
1Phenylboronic acidPd(PPh₃)₄K₃PO₄2,5-Dichloro-3,4-diphenylthiophene75 mdpi.com
24-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄2,5-Dichloro-3,4-di-p-tolylthiophene70 mdpi.com
34-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄2,5-Dichloro-3,4-bis(4-methoxyphenyl)thiophene80 mdpi.com
44-Fluorophenylboronic acidPd(PPh₃)₄K₃PO₄2,5-Dichloro-3,4-bis(4-fluorophenyl)thiophene82 mdpi.com
53-Nitrophenylboronic acidPd(PPh₃)₄K₃PO₄2,5-Dichloro-3,4-bis(3-nitrophenyl)thiophene65 mdpi.com

Data based on Suzuki coupling of 3,4-dibromo-2,5-dichlorothiophene, demonstrating the principle of selective ring functionalization.

Desulfonative Cross-Coupling

A more recent and synthetically powerful strategy involves using the sulfonyl fluoride group itself as a leaving group in a cross-coupling reaction. This "desulfonative" coupling allows for the direct replacement of the -SO2F moiety with an aryl or vinyl group, typically via a Suzuki-Miyaura reaction. nih.govresearchgate.net This transformation is significant because it expands the utility of sulfonyl fluorides beyond their role as electrophiles for SuFEx, turning them into coupling partners for C-C bond formation. nih.gov

These reactions are catalyzed by palladium complexes, often with specific phosphine (B1218219) ligands, and proceed via oxidative addition of the palladium catalyst into the carbon-sulfur bond. rsc.orgnih.gov A notable example is the Suzuki-Miyaura coupling of Pyridine-2-sulfonyl fluoride (PyFluor) with various boronic acids and esters to generate 2-arylpyridines. nih.gov This approach demonstrates that the typically robust C(sp²)-S bond of a sulfonyl fluoride can be activated for cross-coupling, providing a novel disconnection for the synthesis of biaryl and vinyl-aryl structures from thiophene sulfonyl fluorides.

EntrySulfonyl Fluoride SubstrateCoupling PartnerCatalystProductYield (%)Ref
14-Acetylbenzenesulfonyl fluoride4-Methoxyphenylboronic acidPd(OAc)₂ / RuPhos4-Acetyl-4'-methoxy-1,1'-biphenyl91 rsc.org
2Pyridine-2-sulfonyl fluoride (PyFluor)Phenylboronic acidPd(dppf)Cl₂2-Phenylpyridine89 nih.gov
3Naphthalene-2-sulfonyl fluoride4-(tert-Butyl)phenylboronic acidPd(OAc)₂ / RuPhos2-(4-(tert-Butyl)phenyl)naphthalene92 rsc.org
4Benzenesulfonyl fluoride(E)-Oct-1-en-1-ylboronic acidPd(OAc)₂ / RuPhos(E)-Oct-1-en-1-ylbenzene78 rsc.org

Table illustrates the concept of desulfonative Suzuki-Miyaura coupling with various aryl sulfonyl fluorides.

Mechanistic Investigations of 2,5 Dichlorothiophene 3 Sulfonyl Fluoride Reactivity

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Chemistry and Reaction Pathways

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful "click chemistry" transformation, valued for its reliability, high yield, and broad applicability. researchgate.net Central to SuFEx is the unique balance of stability and reactivity of the sulfonyl fluoride (–SO₂F) group. sigmaaldrich.comrsc.org The S-F bond is remarkably stable under many conditions, including to hydrolysis and thermolysis, yet the sulfur atom is sufficiently electrophilic to react readily with a variety of nucleophiles under specific activation conditions. sigmaaldrich.comnih.gov

The general SuFEx reaction involves the exchange of the fluoride on the sulfur(VI) center with an incoming nucleophile. nih.gov This process is often facilitated by bases or catalysts and can proceed under metal-free conditions, which is a significant advantage for biological applications. nih.gov For 2,5-dichlorothiophene-3-sulfonyl fluoride, the electron-withdrawing nature of the two chlorine atoms and the thiophene (B33073) ring is expected to enhance the electrophilicity of the sulfur center, making it a suitable substrate for SuFEx reactions.

The reaction pathway involves the nucleophilic attack on the sulfur atom, leading to the formation of a new S-Nu bond and the displacement of the fluoride ion. A wide array of nucleophiles can be employed in SuFEx chemistry, leading to diverse molecular connections. ccspublishing.org.cn

Table 1: Representative Nucleophiles in SuFEx Reactions

Nucleophile ClassExampleResulting Linkage
Alcohols/PhenolsPhenol (B47542)Sulfonate Ester (R-OSO₂-HetAr)
AminesPrimary/Secondary AminesSulfonamide (R-NH-SO₂-HetAr)
Silyl EthersTrimethylsilyl EthersSulfonate Ester (R-OSO₂-HetAr)
Carbon NucleophilesGrignard ReagentsSulfone (R-SO₂-HetAr)

This table illustrates the versatility of the SuFEx reaction, applicable to this compound for creating various derivatives.

Radical Mechanism Studies in Fluorosulfonylation Reactions

Beyond its role as an electrophile in SuFEx chemistry, the fluorosulfonyl group can also participate in radical reactions. Recent studies have focused on the generation and application of the fluorosulfonyl radical (FSO₂•). researchgate.net This reactive species can be generated from precursors like sulfuryl chlorofluoride (FSO₂Cl) under photoredox conditions. researchgate.net

The radical fluorosulfonylation of alkenes and alkynes represents a powerful method for synthesizing vinyl or alkyl sulfonyl fluorides. researchgate.netnih.gov The general mechanism involves the following key steps:

Radical Generation: A photocatalyst, upon excitation by visible light, initiates the formation of the fluorosulfonyl radical (FSO₂•) from a suitable precursor.

Radical Addition: The FSO₂• radical adds across a C-C multiple bond (alkene or alkyne) to form a new carbon-centered radical intermediate.

Propagation/Termination: This intermediate can then be trapped or undergo further reaction, such as atom transfer or elimination, to yield the final product. researchgate.netresearchgate.net

While direct radical studies on this compound itself are not extensively documented, the established reactivity of the FSO₂ group suggests its potential involvement in such pathways, either as a product from a radical reaction or as a radical-stabilizing group. The development of radical hydro-fluorosulfonylation and chloro-fluorosulfonylation of alkenes highlights the synthetic potential of these mechanisms. researchgate.netresearchgate.net

Role of Intermediates in Thiophene Sulfonyl Fluoride Transformations (e.g., Hypervalent Sulfurane)

In certain transformations of sulfonyl fluorides, the reaction mechanism may proceed through intermediates that are not simple addition or substitution products. One such proposed species is a hypervalent sulfurane intermediate. These intermediates involve a sulfur atom with an expanded octet.

For instance, in the reaction of certain 1,3-dipoles with alkynyl sulfonyl fluorides to form thiazole (B1198619) derivatives, a plausible mechanism involves an initial Michael addition, followed by an intramolecular cycloaddition. chemrxiv.org This cycloaddition step is proposed to form an unstable, transient hypervalent sulfurane intermediate. chemrxiv.org This intermediate subsequently undergoes ring-opening and elimination to yield the final heterocyclic product. chemrxiv.org

Given the structure of this compound, it is conceivable that in reactions with specifically designed partners, particularly those involving intramolecular processes, such hypervalent sulfur intermediates could play a crucial role in the reaction pathway, dictating the final product structure and stereochemistry.

Scheme 1: Proposed Stepwise Mechanism Involving a Hypervalent Sulfurane Intermediate Step 1: Michael addition of a nucleophile to an activated system containing a sulfonyl fluoride. Step 2: Intramolecular cyclization to form a transient hypervalent sulfurane intermediate. Step 3: Ring-opening and subsequent rearrangement/elimination to yield the final product. (Based on the mechanism proposed by Kostryukov et al. for related systems) chemrxiv.org

Theoretical Chemistry Approaches to Reaction Mechanism Elucidation

Theoretical and computational chemistry provides invaluable tools for elucidating complex reaction mechanisms that are difficult to probe experimentally. researchgate.net Methods such as Density Functional Theory (DFT) and ab initio molecular dynamics can be used to map potential energy surfaces, characterize transition states, and calculate reaction barriers. researchgate.net

For reactions involving sulfonyl halides, theoretical studies can:

Compare Reaction Pathways: Elucidate the energetic favorability of competing mechanisms, such as Sₙ2 versus elimination (E2) reactions. researchgate.net

Analyze Non-covalent Interactions: Use techniques like Hirshfeld surface analysis to understand how intermolecular forces, such as hydrogen bonds or halogen bonds, influence crystal packing and reactivity. nih.gov

Predict Reactivity: Model the effect of substituents on the electronic structure and reactivity of the molecule. For this compound, computational studies could quantify the impact of the chlorine atoms on the electrophilicity of the sulfur center and the acidity of the thiophene ring protons.

By applying these theoretical approaches, a deeper, quantitative understanding of the factors governing the reactivity of this compound can be achieved, guiding the rational design of new synthetic transformations.

Applications of 2,5 Dichlorothiophene 3 Sulfonyl Fluoride in Advanced Chemical Research

Applications in Medicinal Chemistry and Drug Discovery

The sulfonyl fluoride (B91410) moiety is increasingly recognized as a "privileged warhead" in medicinal chemistry. nih.govrsc.org Its combination of stability in aqueous environments and sufficient reactivity to engage biological targets makes it a valuable tool for developing novel therapeutics and research probes. nih.govrsc.org The 2,5-dichlorothiophene-3-sulfonyl fluoride serves as a key building block in this context, offering a heteroaromatic core for further chemical elaboration.

Sulfonyl fluorides are instrumental in the design of covalent probes, which are essential for identifying and validating new drug targets. nih.govpurdue.edu These probes form a stable, irreversible covalent bond with a target protein, which can enhance potency, prolong the duration of action, and improve selectivity. researchgate.net The synthesis of such probes often involves incorporating the sulfonyl fluoride warhead onto a larger molecule designed to bind to a specific protein pocket. nih.gov The synthesis of sulfonyl fluorides can be achieved through various methods, including the conversion of sulfonyl chlorides with a fluoride source or the oxidative chlorination of thiols followed by fluoride exchange, a method particularly useful for producing more stable heteroaromatic sulfonyl fluorides. nih.gov The this compound, as a heteroaromatic sulfonyl fluoride, is noted to be markedly more stable than many sulfonyl chloride counterparts, which facilitates its use in synthesis. nih.gov

A key advantage of the sulfonyl fluoride warhead is its ability to react with a wider range of nucleophilic amino acid residues compared to more common electrophiles like acrylamides, which primarily target cysteine. researchgate.net Research has demonstrated that sulfonyl fluorides can covalently modify not only the highly reactive serine but also tyrosine, threonine, lysine (B10760008), histidine, and even cysteine under specific conditions. nih.govrsc.orgenamine.netnih.gov This broad targeting capability significantly expands the portion of the proteome that can be addressed with covalent ligands, as residues like serine and lysine are far more abundant in proteins than cysteine. enamine.netnih.gov The this compound, by virtue of its functional group, is expected to exhibit this promiscuous reactivity, enabling it to be used in probes designed to label a diverse set of protein targets. nih.govnih.gov

Table 1: Amino Acid Residues Targeted by Sulfonyl Fluoride Probes

Amino AcidNucleophilic GroupGeneral Reactivity with Sulfonyl Fluorides
SerineHydroxyl (-OH)Commonly targeted, especially in the active sites of serine proteases. nih.govrsc.org
ThreonineHydroxyl (-OH)Can be targeted by sulfonyl fluorides. nih.govenamine.netnih.gov
TyrosinePhenolic Hydroxyl (-OH)A frequent target for covalent modification by sulfonyl fluorides. researchgate.netenamine.netnih.gov
LysineAmine (-NH₂)Can be targeted, particularly when the local protein environment lowers its pKa. nih.govenamine.netnih.gov
HistidineImidazole RingHas been shown to be serendipitously labeled by sulfonyl fluoride probes. nih.govresearchgate.netnih.gov
CysteineThiol (-SH)Although less common than other electrophiles, sulfonyl fluorides can react with cysteine. nih.govnih.gov

Activity-based probes (ABPs) are powerful tools used to profile the functional state of enzymes within complex biological systems. ABPs typically consist of a reactive group (a "warhead"), a binding group, and a reporter tag. Sulfonyl fluorides are highly effective warheads for ABPs, particularly for targeting serine proteases. nih.govresearchgate.net An alkyne-tagged sulfonyl fluoride, for instance, has been used to covalently modify and identify active endogenous serine proteases from a complex proteome through click chemistry and mass spectrometry. researchgate.net The development of such probes has expanded beyond simple scaffolds to more complex designs based on selective inhibitors to enhance specificity. researchgate.net The this compound can serve as a reactive fragment in the construction of novel ABPs for exploring enzyme activity. nih.gov

Fragment-based drug discovery (FBDD) has become a primary strategy for identifying lead compounds. cam.ac.uk This approach involves screening small, low-molecular-weight compounds ("fragments") that can be grown or linked to create more potent drugs. nih.gov Reactive fragments that form a covalent bond can trap weak protein-ligand interactions, facilitating their detection and optimization. nih.gov Sulfonyl fluoride-containing fragments are particularly useful in FBDD because they can label multiple nucleophilic residues, expanding the potential for hit discovery. nih.govnih.gov The this compound is itself a fragment that combines a heteroaromatic core with a reactive sulfonyl fluoride warhead, making it a valuable component for building fragment libraries aimed at discovering novel covalent ligands. nih.govbroadinstitute.org

Role in Chemical Biology Tool Development

In chemical biology, the goal is to create tools that can be used to study and manipulate biological systems. The predictable yet tunable reactivity of the sulfonyl fluoride group makes it a cornerstone for developing such tools. nih.govrsc.org These tools are used for target identification, validation, and mapping protein-protein interactions. nih.gov

Chemoselectivity is crucial in chemical biology and drug discovery, ensuring that a reagent reacts with the intended functional group while tolerating others. Sulfonyl fluorides exhibit a desirable balance of reactivity and stability, allowing them to function as chemoselective modulators. enamine.net They are stable enough for use in biological experiments but reactive enough to covalently engage specific amino acid residues within a protein's binding pocket. nih.govrsc.org The reactivity can be tuned by altering the electronic properties of the aryl or heteroaryl ring to which the sulfonyl fluoride is attached. enamine.net For example, a study on various substituted benzene (B151609) sulfonyl fluoride scaffolds found they possessed balanced reactivity, with sufficient stability to hydrolysis and moderate activity toward nucleophiles. enamine.net The 2,5-dichlorothiophene (B70043) scaffold of this compound provides a unique electronic profile that can influence the reactivity of the sulfonyl fluoride group, enabling its use in the design of highly selective chemical biology tools. researchgate.net

Construction of Chemical Libraries for Biological Screening

The sulfonyl fluoride moiety is increasingly recognized as a privileged "warhead" in chemical biology and drug discovery. nih.govsigmaaldrich.comnih.gov Its ability to form stable covalent bonds with a range of nucleophilic amino acid residues—notably lysine, tyrosine, and histidine—makes it an ideal functional group for designing covalent inhibitors and chemical probes. nih.gov The process of Sulfur(VI) Fluoride Exchange (SuFEx), a click chemistry reaction, allows for the efficient and modular synthesis of diverse compound libraries from sulfonyl fluoride hubs. nih.govwesleyan.edunih.gov

While direct studies on this compound are limited, its structure suggests a strong potential for creating focused chemical libraries for biological screening. The dichlorothiophene core can be systematically modified, and the sulfonyl fluoride group can be reacted with a diverse set of nucleophiles (e.g., phenols, amines) to generate a large array of derivatives. These libraries can then be screened against various biological targets, such as enzymes and protein-protein interactions, to identify novel bioactive compounds.

The general workflow for constructing and screening a chemical library based on this compound would likely involve the following steps:

Library Synthesis: Reaction of this compound with a collection of diverse chemical building blocks containing nucleophilic functional groups. This would typically be performed in a high-throughput format, such as in microtiter plates.

Biological Screening: The resulting library of 2,5-dichlorothiophene-3-sulfonate and sulfonamide derivatives would be screened against a specific biological target.

Hit Identification and Validation: Compounds that exhibit significant activity ("hits") would be identified and their structures confirmed. Further studies would be conducted to validate their biological activity and mechanism of action.

An illustrative representation of a potential chemical library derived from this compound is presented below:

Reactant Resulting Compound Class Potential Biological Target
Phenol (B47542) DerivativesAryl SulfonatesProtein Tyrosine Phosphatases
Amine DerivativesSulfonamidesCarbonic Anhydrases
Amino Acid DerivativesPeptide ConjugatesProteases
Hypothetical Derivative Chemical Structure Calculated Molecular Weight ( g/mol ) Potential Application
Phenyl 2,5-dichlorothiophene-3-sulfonateC10H5Cl2FO2S2311.18Covalent inhibitor probe
N-benzyl-2,5-dichlorothiophene-3-sulfonamideC11H8Cl2NFO2S2340.22Medicinal chemistry scaffold

Applications in Materials Science and Polymer Chemistry

Thiophene-based polymers are a cornerstone of modern materials science, renowned for their applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). capes.gov.brresearchgate.netnih.gov The properties of these polymers can be finely tuned by modifying the substituents on the thiophene (B33073) ring. mdpi.compsu.edu

The sulfonyl fluoride group can participate in SuFEx-based polymerization reactions to create polysulfonates and polysulfamides. nih.gov This presents a novel route for the synthesis of functional polymers. In the context of this compound, this compound could serve as a monomer in step-growth polymerization reactions with di- or poly-functional nucleophiles (e.g., bisphenols, diamines).

The resulting polymers would feature a poly(dichlorothiophene sulfonate) or poly(dichlorothiophene sulfonamide) backbone. The presence of the dichlorothiophene unit would be expected to impart interesting electronic and optical properties, while the sulfonate or sulfonamide linkages would influence the polymer's solubility, thermal stability, and processability.

A hypothetical polymerization reaction is outlined below:

Monomer 1 Monomer 2 Resulting Polymer Potential Properties
This compoundBisphenol APoly(2,5-dichlorothiophene-3-sulfonate-co-bisphenol A)High thermal stability, processability
This compoundHexamethylenediaminePoly(2,5-dichlorothiophene-3-sulfonamide-co-hexamethylene)Modified solubility, potential for fiber formation

The incorporation of the this compound unit into polymers or as a modification on surfaces could lead to the development of novel functional materials. The high electronegativity of the fluorine and chlorine atoms, combined with the polar sulfonyl group, could be exploited for applications in:

High-Performance Dielectrics: The polar nature of the sulfonyl fluoride group could lead to materials with high dielectric constants.

Functional Coatings: The reactivity of the sulfonyl fluoride allows for its use in surface modification to impart specific properties such as hydrophobicity or biocompatibility.

Electroactive Polymers: While the sulfonyl group is electron-withdrawing and may disrupt conjugation along a polythiophene backbone if directly in the main chain, polymers derived from it could still possess interesting electrochemical properties. dtic.milmdpi.com For instance, the polymer could be designed as a "hairy-rod" type structure where a conductive polythiophene backbone is grafted with side chains derived from the sulfonyl fluoride, potentially leading to new sensory materials.

The table below summarizes the potential functional materials that could be developed using this compound.

Material Type Synthetic Approach Key Feature Potential Application
Polysulfonate ResinsPolycondensation with bisphenolsHigh polarity and thermal stabilityDielectric layers in capacitors
Surface-Modified SiliconReaction with surface hydroxyl groupsCovalent attachment of dichlorothiophene moietyFunctionalized sensor surfaces
Thiophene-Based CopolymersCopolymerization with other thiophene monomersTunable electronic propertiesActive layers in organic electronic devices

Derivatives and Structural Analogues of 2,5 Dichlorothiophene 3 Sulfonyl Fluoride

Synthesis and Reactivity of Substituted Thiophene (B33073) Sulfonyl Fluoride (B91410) Analogues

The synthesis of substituted thiophene sulfonyl fluorides can be achieved through various methodologies, often starting from correspondingly substituted thiols, disulfides, or sulfonyl chlorides. mdpi.com A common and classical strategy involves the halogen exchange of a substituted thiophene sulfonyl chloride with a fluoride salt, such as potassium fluoride. mdpi.comnih.gov

Modern synthetic approaches offer more direct routes. For instance, heteroaromatic thiols can be oxidized using reagents like aqueous sodium hypochlorite to form the sulfonyl chloride in situ, which is then converted to the sulfonyl fluoride with potassium bifluoride (KHF₂). mdpi.com Another innovative method is the electrochemical oxidative coupling of thiols with potassium fluoride, which serves as a cost-effective and safe fluoride source, presenting a greener alternative to traditional methods. nih.gov This electrochemical approach has been shown to be tolerant of various functional groups and steric hindrance. nih.gov Furthermore, the direct conversion of Grignard reagents derived from substituted thiophenes using sulfuryl fluoride (SO₂F₂) provides a powerful tool for accessing these compounds. mdpi.com

The reactivity of substituted thiophene sulfonyl fluorides is largely defined by the robust nature of the sulfur-fluorine bond and the electrophilicity of the sulfur atom. These compounds are key participants in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of near-perfect click reactions. nih.gov They readily react with a variety of nucleophiles, including amines, phenols, and alcohols, to form sulfonamides, sulfonate esters, and other sulfur-containing linkages. researchgate.net The reactivity can be modulated by the substituents on the thiophene ring. For example, the introduction of β-substituents on alkenyl sulfonyl fluorides can fine-tune the reactivity of the sulfonyl fluoride group toward incoming nucleophiles through electronic "push-pull" effects. nih.gov

Below is a table summarizing various synthetic routes to substituted sulfonyl fluorides.

Starting MaterialReagentsProductKey Features
Thiophenols1. Oxidizing/Chlorinating Agent 2. Fluoride Salt (e.g., KF)Thiophene Sulfonyl FluorideClassical, multi-step approach. nih.gov
ThiophenolsElectrochemical Oxidation, KFThiophene Sulfonyl FluorideGreen and mild protocol, avoids toxic reagents. nih.gov
Thiophene Sulfonyl ChloridesPotassium Fluoride (KF), 18-crown-6 (B118740) etherThiophene Sulfonyl FluorideEfficient halogen exchange reaction. mdpi.com
Thiophene Grignard ReagentsSulfuryl Fluoride (SO₂F₂)Thiophene Sulfonyl FluorideDirect fluorosulfonylation of organometallic reagents. mdpi.com
Aryl Diazonium SaltsSO₂, Fluoride Source, PhotocatalystThiophene Sulfonyl FluorideVisible-light mediated synthesis. mdpi.com
ThiophenesulfonamidesPyrylium (B1242799) Tetrafluoroborate (B81430) (Pyry-BF₄), MgCl₂, KFThiophene Sulfonyl FluorideDirect conversion from readily available sulfonamides. mdpi.com

Impact of Substituent Effects on Reactivity and Selectivity

The electronic nature of substituents on the thiophene ring plays a critical role in modulating the reactivity and selectivity of thiophene sulfonyl fluoride analogues. Nucleophilic aromatic substitution (SNAr) reactions on the thiophene ring are significantly influenced by the presence of electron-withdrawing groups. nih.gov Such groups, like nitro (–NO₂) or cyano (–CN) groups, stabilize the negative charge that develops in the Meisenheimer complex intermediate, thereby lowering the activation energy and accelerating the rate of substitution. nih.gov Conversely, electron-donating groups would destabilize this intermediate and slow down the reaction.

In the context of the sulfonyl fluoride moiety itself, the substituents on the aromatic ring dictate the electrophilicity of the sulfur atom. Electron-withdrawing groups increase the partial positive charge on the sulfur, making it more susceptible to nucleophilic attack. This principle is fundamental to SuFEx chemistry. nih.gov For instance, the reactivity of phenyl-derived sulfonyl fluorides in labeling reactions was observed to decrease with the addition of a methoxy group (an electron-donating group) compared to analogues with electron-withdrawing nitro groups. nih.gov

Steric effects also play a significant role. Bulky substituents near the sulfonyl fluoride group or at positions targeted for nucleophilic attack can hinder the approach of the nucleophile, reducing the reaction rate. However, some synthetic methods, such as certain electrochemical reactions, have shown a notable tolerance for sterically hindered substrates. nih.gov The interplay between electronic and steric effects allows for the fine-tuning of reactivity, enabling chemists to design molecules with specific reaction profiles for applications in chemical biology and materials science. nih.gov

The following table illustrates how different substituents can influence the reactivity of aromatic sulfonyl fluorides.

Substituent TypePosition on RingEffect on Electrophilicity of SulfurImpact on SNAr Reactivity on RingExample Group
Electron-WithdrawingOrtho, ParaIncreaseAccelerate-NO₂, -CN, -SO₂CH₃
Electron-DonatingOrtho, ParaDecreaseDecelerate-OCH₃, -NH₂
HalogenOrtho, ParaIncrease (Inductive) / Decrease (Resonance)Accelerate (Inductive)-Cl, -Br
Bulky Alkyl GroupOrthoSteric HindranceSteric Hindrance-C(CH₃)₃

Advanced Structural Characterization Techniques for Derivatives

The definitive structural elucidation of novel 2,5-dichlorothiophene-3-sulfonyl fluoride derivatives relies on a suite of advanced analytical techniques. Single-crystal X-ray diffraction is a paramount technique, providing unambiguous determination of the three-dimensional molecular structure in the solid state. nih.govchemrxiv.org This method yields precise bond lengths, bond angles, and information about the intermolecular interactions, such as hydrogen bonds, that govern the crystal packing. nih.gov For instance, X-ray analysis has been used to confirm the geometry of complex thiophene derivatives, revealing details like the planarity of the benzothiophene ring system and the dihedral angles between different aromatic rings within the molecule. nih.gov

In solution, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. ¹H, ¹³C, and ¹⁹F NMR provide detailed information about the molecular framework. ¹⁹F NMR is particularly crucial for compounds containing a sulfonyl fluoride group, as the chemical shift of the fluorine atom is highly sensitive to its electronic environment, offering insights into the effects of different substituents on the thiophene ring. chemrxiv.org

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify characteristic functional groups. The strong absorptions corresponding to the S=O stretches in the sulfonyl group and the S-F bond vibration provide quick confirmation of the presence of the sulfonyl fluoride moiety.

In addition to these experimental techniques, computational methods are increasingly employed to complement and rationalize the observed data. Density Functional Theory (DFT) calculations are used to optimize molecular geometries, predict spectroscopic properties, and analyze the electronic structure of thiophene derivatives. nih.gov Hirshfeld surface analysis, derived from crystallographic data, allows for the visualization and quantification of intermolecular interactions within the crystal lattice, providing a deeper understanding of the forces that control molecular packing.

Future Directions and Emerging Research Areas

Innovation in Synthetic Methodology for Complex Dichlorothiophene Sulfonyl Fluorides

The synthesis of functionalized thiophenes and sulfonyl fluorides are both active areas of research. The preparation of 2,5-dichlorothiophene-3-sulfonyl fluoride (B91410) would likely start from its corresponding sulfonyl chloride, 2,5-dichlorothiophene-3-sulfonyl chloride, which is a known compound. prepchem.comcymitquimica.com The conversion of sulfonyl chlorides to sulfonyl fluorides is a well-established transformation, often achieved through nucleophilic fluorination using reagents like potassium fluoride. google.com

Innovations in this area are focused on developing milder, more efficient, and scalable methods. For instance, recent advancements in the synthesis of sulfonyl fluorides include electrochemical methods that couple thiols or disulfides with a fluoride source, offering a greener alternative to traditional oxidants. acs.orgnih.govtue.nl Another promising approach involves the use of stable sulfur dioxide surrogates and a fluorine source in transition-metal-catalyzed reactions. tandfonline.com

To illustrate the variety of modern synthetic approaches to sulfonyl fluorides that could be adapted for dichlorothiophene derivatives, the following table summarizes some key methods:

Method Starting Material Reagents Key Features Reference
Nucleophilic FluorinationSulfonyl ChlorideKF, CsF, or other fluoride saltsWell-established, versatile google.com
Electrochemical SynthesisThiols or DisulfidesKF, Pyridine, Electric CurrentMild conditions, avoids harsh oxidants acs.orgnih.gov
From Sulfonic AcidsSulfonic Acids or their saltsCyanuric chloride, KHF₂One-pot, two-step procedure mdpi.com
From SulfonamidesSulfonamidesPyrylium (B1242799) tetrafluoroborate (B81430), MgCl₂, KFDirect conversion of a stable precursor mdpi.com
From Grignard ReagentsGrignard ReagentsSO₂F₂Direct formation of the C-SO₂F bond mdpi.com

Interactive Data Table: Synthetic Routes to Sulfonyl Fluorides This table is for illustrative purposes based on general methods and not specific to 2,5-dichlorothiophene-3-sulfonyl fluoride.

Expansion of Applications in Interdisciplinary Sciences

The unique combination of a halogenated thiophene (B33073) and a sulfonyl fluoride group suggests a wide range of potential applications for this compound across various scientific disciplines. Thiophene-based compounds are integral to materials science, particularly in the development of organic electronics like semiconductors and organic light-emitting diodes (OLEDs), due to their electronic properties. rsc.orginnovations-report.com The presence of chlorine atoms can further modulate these electronic characteristics. researchgate.net

In medicinal chemistry, the thiophene nucleus is a privileged scaffold found in numerous FDA-approved drugs. nih.gov Sulfonyl fluorides, on the other hand, have gained prominence as covalent inhibitors and chemical probes in chemical biology due to their unique reactivity profile—stable under physiological conditions yet capable of reacting with specific nucleophilic residues in proteins. nih.govresearchgate.net The concept of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has further expanded the utility of sulfonyl fluorides in creating robust molecular connections. acs.orgnih.govresearchgate.netwesleyan.edu

The combination of these two moieties in this compound could lead to novel applications. For example, it could serve as a building block for new classes of polymers with tailored electronic and physical properties. In drug discovery, it could be explored as a fragment for the design of targeted covalent inhibitors, where the dichlorothiophene part provides the core structure for binding to a target protein, and the sulfonyl fluoride acts as the reactive "warhead". researchgate.net

The potential interdisciplinary applications are summarized in the table below:

Field Potential Application Rationale Relevant Analogs/Concepts
Materials ScienceOrganic Semiconductors, PolymersThiophene core for π-conjugation, halogens to tune electronic properties. rsc.orgresearchgate.netrsc.orgPolythiophenes, Halogenated organic materials.
Medicinal ChemistryCovalent Inhibitors, Drug ScaffoldsThiophene as a bioisostere, sulfonyl fluoride as a covalent warhead. nih.goveprajournals.comThiophene-based drugs, SuFEx chemistry. acs.orgnih.gov
Chemical BiologyChemical Probes, Activity-Based ProbesSulfonyl fluoride for selective protein labeling.Covalent protein modifiers. researchgate.net
AgrochemicalsSynthesis of Novel Pesticides/HerbicidesHalogenated heterocycles are common in agrochemicals.Halogenated thiophene derivatives.

Interactive Data Table: Potential Applications This table outlines potential applications based on the properties of the constituent functional groups.

Computational and Predictive Modeling for Novel Thiophene Sulfonyl Fluoride Architectures

Computational chemistry and predictive modeling are becoming indispensable tools in modern chemical research. For a molecule like this compound, where experimental data may be scarce, computational methods can provide valuable insights into its structure, reactivity, and potential properties.

Density Functional Theory (DFT) calculations, for instance, can be employed to predict the geometric parameters, electronic structure (such as the HOMO-LUMO energy gap), and vibrational frequencies of the molecule. mdpi.comresearchgate.net These calculations can help in understanding the influence of the chloro and sulfonyl fluoride substituents on the aromaticity and electronic properties of the thiophene ring. Such studies have been performed on related thiophene sulfonamide derivatives, providing a framework for what could be explored for the sulfonyl fluoride analog. mdpi.comresearchgate.net

Furthermore, molecular docking simulations could be used to predict the binding affinity and mode of interaction of this compound with various biological targets, guiding its potential development as a therapeutic agent. nih.gov In materials science, computational modeling can predict the solid-state packing and electronic band structure of polymers derived from this monomer, aiding in the rational design of new functional materials. rsc.org

Future research will likely involve a synergistic approach where computational predictions guide experimental work. For example, predictive models could be used to screen a virtual library of substituted dichlorothiophene sulfonyl fluorides for desirable electronic or biological properties before their synthesis is attempted in the laboratory.

The following table presents examples of computational data that have been determined for analogous thiophene sulfonamide derivatives, which can serve as a proxy for the types of properties that would be of interest for this compound.

Compound Class Computational Method Calculated Properties Significance Reference
Thiophene SulfonamidesDFTHOMO-LUMO energy gap, hyperpolarizability, chemical hardness, electrophilicity indexPredicts stability, reactivity, and non-linear optical properties. mdpi.com
Thiophene DerivativesDFTInteraction energies, non-covalent bond analysisUnderstanding supramolecular assembly and crystal packing. acs.org
Pyrazolyl–thiazole (B1198619) derivatives of thiopheneMolecular DockingBinding interactions with biological targetsGuides the design of potential therapeutic agents. nih.gov

Interactive Data Table: Computational Insights from Analogous Systems This table showcases the types of computational studies that can be applied, based on research on similar compound classes.

Q & A

Q. What are the recommended synthetic routes for 2,5-dichlorothiophene-3-sulfonyl fluoride, and how can purity be optimized?

Methodological Answer: The synthesis typically involves halogen exchange reactions starting from 2,5-dichlorothiophene-3-sulfonyl chloride (CAS 56946-83-9). A common approach is reacting the sulfonyl chloride with potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in anhydrous dimethylformamide (DMF) at 60–80°C for 12–24 hours . Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate 4:1) or recrystallization from dichloromethane. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS).

Q. How can spectroscopic techniques distinguish this compound from structurally similar sulfonyl halides?

Methodological Answer: Key spectral identifiers:

  • IR Spectroscopy : A strong S=O stretch near 1370–1390 cm1^{-1} and S-F vibration at ~750–780 cm1^{-1}.
  • NMR : 1^1H NMR shows no aromatic protons (due to thiophene chlorination), while 19^19F NMR exhibits a singlet at δ −60 to −65 ppm.
  • Mass Spectrometry : Molecular ion peak at m/z 253.9 (M+^+) with isotopic clusters reflecting 35^{35}Cl/37^{37}Cl and 32^{32}S/34^{34}S ratios .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Stability : Store under inert gas (N2_2/Ar) at −20°C to prevent hydrolysis.
  • Reactivity : Avoid contact with water, alcohols, or amines, as the sulfonyl fluoride group reacts exothermically to generate HF gas.
  • PPE : Use nitrile gloves, safety goggles, and a fume hood. Neutralize spills with calcium carbonate or sodium bicarbonate .

Advanced Research Questions

Q. How do electronic effects of the thiophene ring substituents influence the reactivity of the sulfonyl fluoride group?

Methodological Answer: The electron-withdrawing chlorine atoms at positions 2 and 5 enhance the electrophilicity of the sulfonyl fluoride, facilitating nucleophilic substitution (e.g., with amines or thiols). Computational studies (DFT at B3LYP/6-311+G(d,p)) reveal reduced LUMO energy (−1.8 eV) compared to non-chlorinated analogs, correlating with faster reaction kinetics. Experimentally, this is validated by monitoring reaction rates with benzylamine in THF via 19^19F NMR .

Q. What strategies resolve contradictions in reported reaction yields for sulfonyl fluoride-mediated bioconjugations?

Methodological Answer: Discrepancies often arise from:

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may promote side reactions.
  • Catalyst Optimization : Use 1–5 mol% Cu(I) or Ru(II) catalysts to enhance selectivity for S-F bond activation.
  • Workflow Adjustments : Quench unreacted starting material with excess Na2_2S2_2O3_3 before purification.
    Validate reproducibility using kinetic studies (e.g., pseudo-first-order rate constants) and control experiments with competing nucleophiles .

Q. How can computational modeling predict the regioselectivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Docking Simulations : Use Schrödinger Suite or Gaussian to model interactions with transition metals (Pd, Ni). The sulfur atom coordinates preferentially to Pd(0), directing cross-coupling at the 3-position.
  • Transition State Analysis : Calculate activation barriers for possible pathways (e.g., oxidative addition vs. transmetalation).
  • Validation : Compare predicted regioselectivity with experimental results from Suzuki-Miyaura couplings using substituted boronic acids .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.